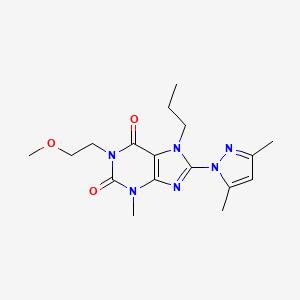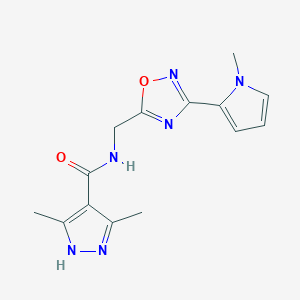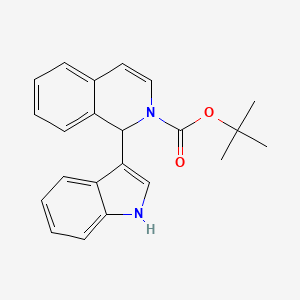
tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-Butyl 1-(1H-indol-3-yl)isoquinoline-2(1H)-carboxylate is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Scientific Research Applications
Novel tert-butoxycarbonylation Reagent
A study by Saito, Ouchi, and Takahata (2006) introduces 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a novel tert-butoxycarbonylation reagent for acidic proton-containing substrates. This compound effectively facilitates the tert-butoxycarbonylation of phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids without the need for a base, proceeding chemoselectively in high yield under mild conditions (Saito, Ouchi, & Takahata, 2006).
Antimalarial Candidate
N-tert-Butyl isoquine, as discussed by O’Neill et al. (2009), represents a 4-aminoquinoline drug candidate designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for antimalarial application. It demonstrates excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo, offering an affordable and effective solution for malaria treatment (O’Neill et al., 2009).
Synthesis of Fused Quinolines and Isoquinolines
Sau et al. (2018) reveal that tert-butyl nitrite serves as an oxidant and N1 synthon in a multicomponent reaction involving quinolines, isoquinolines, and styrenes. This process leads to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations, indicating its utility in the synthesis of complex heterocyclic compounds (Sau et al., 2018).
Corrosion Protection
Faydy et al. (2019) investigate the use of tert-butyl((8-hydroxyquinolin-5-yl)-methyl)-carbamate (BHQC) as a corrosion inhibitor for carbon steel in hydrochloric acid solution. Their findings suggest that this compound, alongside others based on 8-hydroxyquinoline, provides effective corrosion protection, demonstrating the chemical's potential in industrial applications (Faydy et al., 2019).
properties
IUPAC Name |
tert-butyl 1-(1H-indol-3-yl)-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-22(2,3)26-21(25)24-13-12-15-8-4-5-9-16(15)20(24)18-14-23-19-11-7-6-10-17(18)19/h4-14,20,23H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXSRNQAVJYCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CC=CC=C2C1C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)

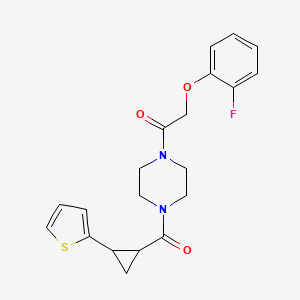
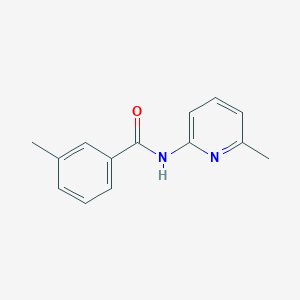
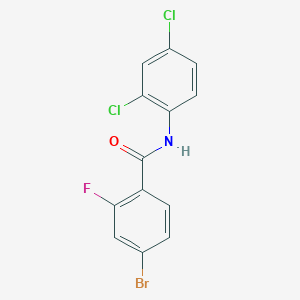
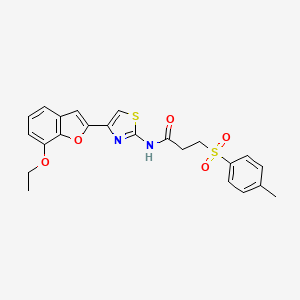
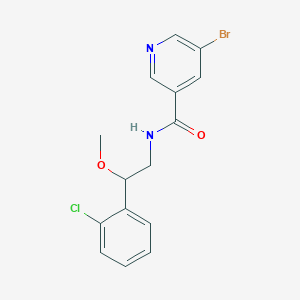
![ethyl 3-cyano-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2829657.png)
